molecular formula C11H6F3NO2 B12438437 3-(Trifluoromethyl)isoquinoline-7-carboxylic acid CAS No. 1334405-58-1

3-(Trifluoromethyl)isoquinoline-7-carboxylic acid

Katalognummer: B12438437
CAS-Nummer: 1334405-58-1
Molekulargewicht: 241.17 g/mol
InChI-Schlüssel: HRMKKLXMVZZMLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Trifluoromethyl)isoquinoline-7-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring at the 3-position and a carboxylic acid group at the 7-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)isoquinoline-7-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of this compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethyl)isoquinoline-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, aldehydes, and substituted isoquinolines .

Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethyl)isoquinoline-7-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)isoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Isoquinoline-3-carboxylic acid
  • 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid
  • Quinoline derivatives

Uniqueness

3-(Trifluoromethyl)isoquinoline-7-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1334405-58-1

Molekularformel

C11H6F3NO2

Molekulargewicht

241.17 g/mol

IUPAC-Name

3-(trifluoromethyl)isoquinoline-7-carboxylic acid

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-4-6-1-2-7(10(16)17)3-8(6)5-15-9/h1-5H,(H,16,17)

InChI-Schlüssel

HRMKKLXMVZZMLC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=CN=C(C=C21)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.